16-Epivellosimine
Description
Contextualization of Monoterpenoid Indole (B1671886) Alkaloids in Chemical Biology
Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of natural products, with over 3,000 known compounds. mdpi.com These alkaloids originate from plants, primarily within the Apocynaceae, Loganiaceae, and Rubiaceae families. wikipedia.orgnih.gov The biosynthesis of nearly all MIAs proceeds through a common precursor, strictosidine. mdpi.com This shared origin gives rise to an incredible variety of molecular architectures, which are broadly classified into three main types: corynanthe, aspidosperma, and iboga. nih.gov
The significance of MIAs in chemical biology and medicine is profound due to their wide range of potent pharmacological activities. rsc.orgrsc.org Members of this family are used as anti-cancer agents (e.g., vinblastine, vincristine), anti-hypertensives (e.g., reserpine), and treatments for cardiovascular disorders (e.g., ajmalicine (B1678821), ajmaline). nih.govuniv-tours.fr The inherent biological activity combined with their complex and spatially intricate structures makes MIAs highly attractive targets for chemical synthesis and metabolic engineering. nih.gov However, their low abundance in natural sources often complicates isolation and necessitates complex, multi-step chemical syntheses or advanced synthetic biology approaches to improve yields and create novel analogues. mdpi.comsioc-journal.cn Researchers are actively exploring the metabolic engineering of MIA pathways in microbial hosts like yeast to create scalable platforms for producing these valuable compounds. mdpi.comuniv-tours.fr
Stereochemical Distinctiveness and Biogenetic Importance of 16-Epivellosimine
This compound is an indole alkaloid of the sarpagan type. nih.gov Its defining structural feature is its stereochemical relationship to vellosimine (B128456); it is the epimer of vellosimine, meaning it differs in the three-dimensional arrangement at the carbon atom carrying the aldehyde group (C-16). nih.govmonarchinitiative.org This specific configuration, with the aldehyde group in an axial position, presents a significant challenge in chemical synthesis, requiring highly stereospecific methods to achieve. acs.orgresearchgate.net
The biogenetic importance of this compound lies in its role as a critical, albeit unstable, intermediate in the biosynthesis of other complex alkaloids. nih.govebi.ac.uk It is enzymatically formed from polyneuridine (B1254981) aldehyde and serves as a key branch point, directing the biosynthetic pathway toward either sarpagan-type or the more complex ajmalan-type alkaloids, such as ajmaline (B190527). nih.govebi.ac.uk The compound is known to be labile and can spontaneously epimerize to the more stable vellosimine, which then proceeds along the sarpagine (B1680780) biosynthetic pathway. nih.gov This transient nature underscores its pivotal role as a metabolic switch, making it a compound of great interest in understanding and engineering the biosynthesis of medicinally important alkaloids. nih.govebi.ac.uk
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O | nih.gov |
| Molecular Weight | 292.4 g/mol | nih.gov |
| IUPAC Name | (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | nih.gov |
| InChI Key | MHASSCPGKAMILD-MIOJWWSHSA-N | nih.gov |
| Classification | Indole alkaloid, Aldehyde, Organic heteropentacyclic compound | nih.gov |
| Parent Hydride | Sarpagan | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15-,17-,18-/m0/s1 |
InChI Key |
MHASSCPGKAMILD-MIOJWWSHSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |
Synonyms |
16-epi-vellosimine |
Origin of Product |
United States |
Natural Occurrence and Ethnobotanical Context of 16 Epivellosimine
Isolation from Specific Plant Taxa (e.g., Dendrobium officinale, Rauvolfia salicifolia)
16-Epivellosimine has been reported in several distinct plant families. Its isolation is often in the context of broader phytochemical investigations into plants known for their rich alkaloid content.
Dendrobium officinale : This orchid species, a valued herb in traditional Chinese medicine, is a known source of various bioactive compounds, including alkaloids. frontiersin.orgfrontiersin.org Genomic and transcriptomic studies of D. officinale have identified the biosynthetic pathways for monoterpene indole (B1671886) alkaloids. frontiersin.orgnih.gov Research suggests that the alkaloid synthesis pathway in D. officinale can extend to produce this compound. frontiersin.orgscience.govscience.gov The tentative identification of polyneuridine-aldehyde esterase (PNAE), a crucial enzyme in this pathway, indicates that this compound is a likely product, functioning as a branch point intermediate. frontiersin.orgnih.gov
Rauvolfia salicifolia : This species, belonging to the Apocynaceae family, is a confirmed natural source of this compound. nih.gov The compound is found alongside other sarpagine-type alkaloids. core.ac.uk Cell suspension cultures of the related species Rauvolfia serpentina have been instrumental in studying its formation. In these cultures, the enzyme polyneuridine (B1254981) aldehyde esterase converts polyneuridine aldehyde into the labile this compound, which acts as a crucial branch point in the biosynthesis of sarpagan and ajmalan (B1240692) type alkaloids. ebi.ac.uk
The compound has also been identified in other plants, such as Nardostachys jatamansi, a perennial herb used in traditional medicine, where it was detected in rhizome extracts using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). researchgate.net
Table 1: Plant Sources of this compound
| Plant Species | Family | Part(s) Where Found | Notes |
|---|---|---|---|
| Dendrobium officinale | Orchidaceae | Stems | Presence suggested by genomic analysis of biosynthetic pathways. frontiersin.orgfrontiersin.org |
| Rauvolfia salicifolia | Apocynaceae | Not specified | Confirmed natural source. nih.gov |
| Nardostachys jatamansi | Caprifoliaceae | Rhizome | Identified via LC-HRMS analysis. researchgate.net |
| Rauvolfia serpentina | Apocynaceae | Cell Cultures | Studied as a key intermediate in alkaloid biosynthesis. ebi.ac.uk |
Identification in Other Biological Systems (e.g., Food Sources as Biomarkers)
Beyond its role as a plant metabolite, this compound has been identified in several common food items. Its presence in these foods has led to its consideration as a potential biomarker for their consumption. hmdb.cafoodb.ca Foods in which this compound has been detected include bitter gourd, star anise, red raspberry, and orange bell pepper. hmdb.cafoodb.ca
Additionally, the compound has been detected in non-plant, non-food contexts. In a study on wheat's resistance mechanisms to Fusarium graminearum, the cause of Fusarium head blight, this compound was identified as one of the indole alkaloids produced by the resistant wheat variety upon infection. nih.gov This suggests a role for the compound in plant defense responses.
Table 2: Identification of this compound in Various Biological Systems
| Biological System | Specific Source | Context of Identification |
|---|---|---|
| Food Source | Bitter Gourd | Potential biomarker for consumption. hmdb.ca |
| Food Source | Star Anise | Potential biomarker for consumption. hmdb.ca |
| Food Source | Red Raspberry | Potential biomarker for consumption. hmdb.ca |
| Food Source | Orange Bell Pepper | Potential biomarker for consumption. hmdb.ca |
| Cereal Crop | Wheat (Triticum aestivum) | Resistance-related metabolite against Fusarium graminearum. nih.gov |
Methodologies for the Extraction and Initial Purification of this compound from Natural Sources
The extraction and purification of this compound follow general protocols for isolating alkaloids from plant materials, though its reported lability requires careful handling. ebi.ac.uk The process typically begins with the extraction of bioactive compounds from the source material using various solvents.
Extraction : Commonly employed techniques for extracting phytoconstituents from plant matter, such as rhizomes or stems, include maceration, percolation, and Soxhlet extraction. researchgate.net The choice of solvent is critical and depends on the polarity of the target alkaloids. For indole alkaloids, solvents like methanol (B129727) or ethanol (B145695) are frequently used, often in combination with water.
Purification and Identification : Following initial extraction, the crude extract contains a complex mixture of compounds that must be separated.
Liquid-Liquid Partitioning : The crude extract is often subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.
Chromatography : This is the primary method for purifying individual alkaloids from the partitioned extract.
Column Chromatography : The extract is passed through a column packed with a stationary phase like silica (B1680970) gel or alumina. A solvent system (eluent) of increasing polarity is used to separate compounds based on their affinity for the stationary phase. acs.org
High-Performance Liquid Chromatography (HPLC) : This technique offers higher resolution and is often used for final purification or quantification.
Identification : The purified compound's identity is confirmed using analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for identifying known compounds like this compound in complex mixtures. researchgate.net
Given that this compound is an intermediate that can tautomerize to the more stable vellosimine (B128456), purification steps are likely performed under controlled conditions to preserve its structure. tib.eu
Elucidation of 16 Epivellosimine S Biosynthetic Pathways
The Role of 16-Epivellosimine as a Key Intermediate in Ajmaline (B190527) Biosynthesis
This compound is firmly established as a direct and immediate precursor for the biosynthesis of the ajmalan (B1240692) skeleton, a core structure of the antiarrhythmic drug ajmaline. nih.govacs.org Its formation represents a key transformation in the mid-stage of the ajmaline biosynthetic pathway, which originates from the precursors tryptamine (B22526) and secologanin. nih.gov The strategic position of this compound underscores its importance in the generation of structural complexity within this class of alkaloids.
The biosynthetic journey to ajmaline is a multi-step enzymatic cascade. The direct precursor to this compound is polyneuridine (B1254981) aldehyde. nih.govresearchgate.net Following its formation, this compound is converted into vinorine (B1233521), which then undergoes a series of enzymatic modifications to ultimately yield ajmaline. nih.gov This sequence highlights a clear and linear precursor-product relationship essential for the pathway's progression.
The established biosynthetic sequence from this compound to ajmaline involves several well-characterized intermediates. nih.govacs.orgresearchgate.net This progression from the sarpagan-type structure of polyneuridine aldehyde to the ajmalan skeleton is a testament to the sophisticated enzymatic machinery present in producer organisms like Rauwolfia serpentina. nih.govstmjournals.com
| Precursor | Intermediate | Product |
|---|---|---|
| Polyneuridine Aldehyde | This compound | Vinorine |
| This compound | Vinorine | Vomilenine (B1248388) |
| Vomilenine | Norajmaline | Ajmaline |
The enzymatic steps governing the synthesis and consumption of this compound are highly specific. The conversion of polyneuridine aldehyde into this compound is catalyzed by the enzyme Polyneuridine Aldehyde Esterase (PNAE) . nih.govthieme-connect.com This exceptionally substrate-specific enzyme was first isolated and characterized from cell suspension cultures of Rauwolfia serpentina. nih.govthieme-connect.com The reaction involves the transformation of the monoterpenoid C10-unit into a C9-unit, a critical step in the pathway. nih.gov
Immediately following its formation, this compound serves as the substrate for Vinorine Synthase (VS) . nih.govnih.gov This enzyme facilitates the conversion of this compound into vinorine, which commits the molecule to the ajmalan branch of the pathway. nih.gov The subsequent steps toward ajmaline are carried out by a series of specialized enzymes, including a hydroxylase, two distinct reductases, two esterases, and a methyltransferase, which have been discovered and characterized to complete the biosynthetic sequence. researchgate.netnih.gov
| Enzyme | Substrate | Product | Pathway Step |
|---|---|---|---|
| Sarpagan Bridge Enzyme (SBE) | 19-E-geissoschizine | Polyneuridine Aldehyde | Formation of Precursor |
| Polyneuridine Aldehyde Esterase (PNAE) | Polyneuridine Aldehyde | This compound | Formation of this compound |
| Vinorine Synthase (VS) | This compound | Vinorine | Conversion to Ajmalan Skeleton |
| Vinorine Hydroxylase (VH) | Vinorine | Vomilenine | Hydroxylation |
| Vomilenine Reductase (VR) & Dihydrovomilenine Reductase (DHVR) | Vomilenine | 1,2-Dihydrovomilenine | Reduction Steps |
| 17-O-acetylnorajmaline Acetyl Esterase (AAE) | 17-O-acetylnorajmaline | Norajmaline | Deacetylation |
| Norajmaline N-methyltransferase (NNMT) | Norajmaline | Ajmaline | Final Methylation |
Connections and Branch Points with Sarpagine (B1680780) and Related Monoterpenoid Indole (B1671886) Alkaloid Pathways
This compound is a crucial biochemical node, functioning as a branch point between the biosynthetic routes leading to ajmalan and sarpagan type alkaloids. nih.govebi.ac.uk While its conversion by vinorine synthase directs metabolic flux towards ajmaline, the compound's inherent instability provides a route to an alternative pathway. nih.govnih.gov
Specifically, this compound can undergo spontaneous and rapid epimerization to form its stereoisomer, vellosimine (B128456). nih.gov Vellosimine is a key intermediate in the sarpagine biosynthetic pathway. nih.gov This epimerization represents a critical switch point, dictating whether the molecular framework will be channeled toward the ajmaline or sarpagine alkaloid families. The lability of the axial aldehyde function at the C-16 position is the chemical basis for this pivotal branch point. acs.orgresearchgate.net
Molecular and Genomic Insights into this compound Biosynthesis in Plants
The elucidation of the ajmaline and sarpagine pathways has been greatly advanced by molecular and genomic techniques. Research into the producer organism, Rauwolfia serpentina, has provided detailed information on the genes and regulatory mechanisms controlling the synthesis of this compound and related alkaloids. stmjournals.comnih.gov
The genes encoding the enzymatic machinery for the entire ajmaline pathway have been a subject of intense study. nih.gov Molecular cloning and functional expression in host systems like Escherichia coli or yeast have been instrumental in characterizing the specific roles of these enzymes. researchgate.netnih.gov For instance, cDNAs for the terminal enzymes in ajmaline biosynthesis, such as norajmaline N-methyltransferase, have been identified in Rauwolfia serpentina. nih.gov
Gene expression analysis has shown that the transcripts for these biosynthetic enzymes are often enriched in specific plant tissues, such as the roots, which correlates with the accumulation of the final alkaloid products. nih.govscialert.net The identification of the genes for PNAE (RsPNAE) and VS (RsVS) from R. serpentina has enabled the complete reconstitution of this segment of the pathway in heterologous systems, confirming their roles in the formation and conversion of this compound. researchgate.net
The comprehensive mapping of complex biosynthetic pathways like that of ajmaline relies heavily on "omics" technologies. Transcriptome analysis of Rauwolfia species has been a powerful tool for gene discovery, allowing researchers to identify candidate genes encoding enzymes, such as reductases and cytochrome P450s, involved in alkaloid biosynthesis. researchgate.netresearchgate.net
Metabolomic profiling using techniques like UHPLC-mass spectrometry allows for the sensitive detection and quantification of pathway intermediates, including unstable compounds like this compound, within plant tissues. researchgate.net By integrating transcriptomic and metabolomic data, researchers can correlate gene expression patterns with the accumulation of specific metabolites, thereby validating gene function and mapping the metabolic network. frontiersin.org This integrated approach was critical in identifying the final two missing reductases and physiologically relevant esterases to complete the elucidation of the entire ajmaline biosynthetic pathway, a significant achievement in the field of plant specialized metabolism. researchgate.netnih.gov
Stability and Epimerization Dynamics within Biosynthetic Contexts
This compound is a pivotal yet transient intermediate in the biosynthesis of sarpagan and ajmaline-type alkaloids. Its stability and the dynamics of its epimerization are critical factors that dictate the metabolic flux towards these distinct alkaloid classes. The inherent lability of this compound is a recurring theme in its scientific literature, stemming from the stereochemistry of its aldehyde group.
The compound is enzymatically formed from polyneuridine aldehyde by the action of polyneuridine aldehyde esterase (PNAE), which catalyzes the hydrolysis of a methyl ester group followed by a spontaneous decarboxylation. The resulting this compound features a C-16 axial (β-axial) aldehyde group. This configuration is thermodynamically less stable compared to its epimer, vellosimine, which possesses a more stable C-16 equatorial (α) aldehyde. Consequently, this compound spontaneously and rapidly epimerizes in solution to form vellosimine. This isomerization represents a critical branch point in the biosynthetic pathway.
The direction of the metabolic flow is determined by the interplay between this spontaneous epimerization and the presence of downstream enzymes that act on either this compound or vellosimine.
Towards Ajmaline Alkaloids: In the presence of acetyl–CoA dependent vinorine synthase, this compound is directly converted into vinorine, channeling the pathway towards the ajmaline-type alkaloids.
Towards Sarpagine Alkaloids: If epimerization to vellosimine occurs, the enzyme vellosimine reductase can then catalyze the NADPH-dependent reduction of vellosimine, committing the intermediate to the sarpagine biosynthetic pathway.
The control of this metabolic fork is therefore highly dependent on the cellular environment and the relative activities of these competing enzymes. The inherent instability of this compound necessitates that its conversion to downstream products in the ajmaline pathway must occur rapidly to prevent its isomerization.
While the qualitative aspects of this compound's instability are well-documented, specific quantitative data on the kinetics and thermodynamics of its epimerization are not extensively reported in the available literature. The following tables summarize the known and inferred factors influencing its stability and the dynamics of the biosynthetic crossroads it represents.
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on this compound | Description |
| Stereochemistry | Intrinsic Instability | The axial orientation of the C-16 aldehyde group is thermodynamically less favorable than the equatorial orientation found in its epimer, vellosimine. |
| Solvent/Solution | Promotes Epimerization | In solution, this compound readily and spontaneously undergoes epimerization to the more stable vellosimine. |
| Temperature | Likely Increases Epimerization Rate | While specific studies are unavailable, general chemical principles suggest that increased temperature would accelerate the rate of epimerization towards the more stable vellosimine. |
| pH | Potential for pH Dependence | The stability of other alkaloids is known to be pH-dependent. It is plausible that the rate of epimerization of this compound is also influenced by pH, although specific data is not available. |
Table 2: Biosynthetic Dynamics at the this compound Crossroads
| Competing Pathway | Key Enzyme | Substrate | Product | Resulting Alkaloid Class |
| Ajmaline Pathway | Vinorine Synthase | This compound | Vinorine | Ajmalan |
| Sarpagine Pathway | Vellosimine Reductase | Vellosimine (from epimerization) | 10-Deoxysarpagine | Sarpagan |
Chemical Synthesis and Derivatization Strategies for 16 Epivellosimine
Enantiospecific Total Synthesis of 16-Epivellosimine from Chiral Precursors
Key Methodologies and Catalytic Processes (e.g., Asymmetric Pictet-Spengler Reactions, Dieckmann Cyclization, Palladium-Mediated Cross-Coupling, Corey–Kim Oxidation)
The synthesis of this compound relies on a series of key chemical reactions to construct its intricate polycyclic structure with high stereochemical control. These include:
Asymmetric Pictet-Spengler Reaction: This reaction is fundamental for creating the β-carboline core of many indole (B1671886) alkaloids. researchgate.netacs.orgmdpi.com In the synthesis of this compound and related compounds, the Pictet-Spengler reaction of tryptophan derivatives is a crucial first step, establishing the initial stereocenters. researchgate.netresearchgate.netacs.orgwisconsin.edu The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by ring closure. researchgate.netmdpi.com The stereochemical outcome of this reaction can be influenced by various factors, including the choice of reactants and reaction conditions, to favor the desired diastereomer. mdpi.com
Dieckmann Cyclization: This intramolecular condensation reaction is employed to form one of the rings in the sarpagine (B1680780) skeleton. researchgate.netresearchgate.netwisconsin.edumdpi.com The process involves the base-mediated cyclization of a diester to form a β-keto ester, which can then be further manipulated. acs.orgmdpi.com In the synthesis of sarpagine alkaloids, the Dieckmann cyclization of a trans-diester is a key step in forming the tetracyclic ketone intermediate. mdpi.comuni-konstanz.de
Palladium-Mediated Cross-Coupling: This powerful carbon-carbon bond-forming reaction is used to introduce the ethylidene side chain at the C(19)-C(20) position. researchgate.netnih.govnih.gov An intramolecular enolate-driven palladium-mediated cross-coupling reaction has been developed for this purpose, which proceeds in a stereospecific manner. nih.govnih.gov This reaction involves the formation of a palladium-enolate complex which then undergoes cyclization. nih.gov A more recent development has seen the use of a copper-mediated process for this cross-coupling, which is noted to be less expensive and easier to work up. nih.gov
Corey–Kim Oxidation: This mild oxidation method is used for the conversion of a primary alcohol to an aldehyde. acs.orgnih.govwikipedia.org In the synthesis of this compound, the Corey-Kim reagent is used to oxidize the 16-hydroxymethyl group to the corresponding aldehyde with high diastereoselectivity (100%). researchgate.netnih.gov This method is particularly advantageous as it avoids the use of harsh or chromium-based oxidants and is tolerant of other functional groups present in the molecule. acs.orgwikipedia.orgalfa-chemistry.com The reaction involves the use of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate a reactive sulfur ylide that effects the oxidation. wikipedia.orgalfa-chemistry.com
Stereochemical Control and Diastereoselectivity in Synthetic Routes
The stereochemistry at the C16 position is a defining feature of this compound. The synthesis employs several strategies to control the stereochemical outcome of the reactions. The asymmetric Pictet-Spengler reaction, using a chiral tryptophan derivative, sets the initial stereochemistry of the molecule. researchgate.netacs.org
The Corey-Kim oxidation of the 16-hydroxymethyl group proceeds with 100% diastereoselectivity to furnish the desired β-axial aldehyde. researchgate.netnih.gov This high level of control is crucial for obtaining the correct epimer. In some synthetic approaches, an oxy-anion Cope rearrangement has been utilized to establish the key asymmetric centers at C(15), C(16), and C(20) with high stereocontrol. researchgate.net
The diastereoselectivity of the Pictet-Spengler reaction itself can be controlled by reaction conditions. mdpi.com For instance, thermodynamic control often leads to the trans-isomer, while kinetic control can favor the cis-isomer. mdpi.com
Gram-Scale Synthesis Considerations and Efficiency Improvements
The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities of this compound and its analogues for further study. Researchers have focused on improving the efficiency of the key reactions. For example, improved sequences for the asymmetric Pictet-Spengler reaction and the Dieckmann cyclization have enabled the synthesis of key tetracyclic ketone intermediates on a multihundred-gram scale. nih.gov
Furthermore, the development of a copper-mediated intramolecular cross-coupling reaction as an alternative to the palladium-catalyzed version represents a significant efficiency improvement, as it utilizes a less expensive metal and simplifies the purification process. nih.gov A gram-scale total synthesis of sarpagine alkaloids has been reported, highlighting the scalability of these synthetic strategies. researchgate.netacs.orgnih.gov
Collective Synthesis Approaches for Sarpagine-Ajmaline-Koumine Type Alkaloids
Recent synthetic efforts have focused on developing collective or unified approaches to the synthesis of the sarpagine, ajmaline (B190527), and koumine (B8086292) families of alkaloids, which are biosynthetically related. researchgate.netsci-hub.seresearchgate.netacs.orgbohrium.comnih.govnih.gov These strategies aim to construct a common intermediate that can be divergently converted into members of each alkaloid class. researchgate.netsci-hub.seresearchgate.net
One such approach utilizes a tandem sequential oxidative cyclopropanol (B106826) ring-opening cyclization and ketone α-allenylation to assemble a caged sarpagine scaffold. sci-hub.se This common intermediate, possessing versatile ketone and allene (B1206475) functional groups, serves as a branch point for the synthesis of various sarpagine and koumine alkaloids. sci-hub.se Another strategy employs a new Mannich-type cyclization to construct a key indole-fused azabicyclo[3.3.1]nonane common intermediate. researchgate.netresearchgate.net This intermediate can then be elaborated to access alkaloids from all three families. researchgate.netresearchgate.netnih.gov These collective syntheses are highly efficient and demonstrate the interconnectedness of these complex natural products.
Strategies for the Preparation of Analogues and Structural Modifications of the this compound Skeleton
The development of methods to synthesize analogues and modify the structure of this compound is important for exploring the structure-activity relationships of this class of alkaloids. dntb.gov.uamdpi.com
Introduction of Functional Groups
The strategic placement of functional groups on the this compound skeleton allows for the creation of a diverse range of analogues. The ketone and allene groups present in some common intermediates of collective syntheses provide convenient handles for further derivatization. sci-hub.se For example, the ketone can be subjected to various nucleophilic additions or reductions, while the allene can undergo a range of transformations. sci-hub.se
Furthermore, the indole ring of the sarpagine skeleton is amenable to functionalization at various positions. mdpi.com For instance, strategies have been developed to introduce substituents at the C8-C11 positions of the indole nucleus. mdpi.com This allows for the synthesis of analogues with modified electronic and steric properties, which can be valuable for probing biological activity.
Modifications to the Macroline (B1247295) and Akuammilan (B1240834) Frameworks
The structural modification of complex alkaloid frameworks is a cornerstone of synthetic and medicinal chemistry, enabling access to rare natural products and novel derivatives. For this compound, strategies involving the macroline and the related akuammilan skeletons are pivotal. The akuammilan framework serves as a foundational structure from which the macroline skeleton can be derived through the cleavage of the bond between C-21 and the N-4 nitrogen. This relationship underscores many synthetic approaches where modifications to these core structures lead to the formation of this compound and its subsequent conversion into other significant alkaloids.
The macroline framework itself is considered a key biosynthetic precursor to the sarpagine and ajmaline classes of alkaloids. bath.ac.uknih.govmdpi.comepdf.pub The conversion from a macroline-type structure to a sarpagine alkaloid can be conceptualized as an intramolecular Michael addition, where the N-4 nitrogen attacks either C-19 or C-21 of the unsaturated system. bath.ac.uknih.gov this compound, a labile indole alkaloid with a macroline-type structure, serves as a crucial branch point in the biosynthesis of these diverse and medicinally important compounds. ebi.ac.ukebi.ac.uk It is known to be unstable, rapidly and spontaneously epimerizing to its C-16 epimer, vellosimine (B128456). researchgate.netresearchgate.net
Synthetic Transformations from Macroline and Akuammilan Precursors
The total synthesis of this compound has been successfully achieved, often starting from fundamental building blocks that are elaborated to form the characteristic macroline core. scribd.com A notable enantiospecific total synthesis commences with D-(+)-tryptophan methyl ester, which serves as both the chiral source and starting material. ebi.ac.ukresearchgate.netacs.org Key transformations in these synthetic routes build and modify the alkaloid framework progressively.
These syntheses often rely on a series of powerful chemical reactions to construct the complex polycyclic system:
Asymmetric Pictet-Spengler Reaction: This reaction is fundamental for creating the tetracyclic core of many indole alkaloids with high enantiomeric excess. nih.govscribd.com
Dieckmann Cyclization: This intramolecular condensation is employed to form one of the critical rings of the azabicyclo[3.3.1]nonane system, a common feature of macroline and sarpagine alkaloids. mdpi.comscribd.com
Intramolecular Cross-Coupling: A stereocontrolled intramolecular enolate-driven cross-coupling reaction, mediated by either palladium or copper, is a key step to finalize the pentacyclic structure of the macroline framework. ebi.ac.ukscribd.com The copper-mediated variant has been noted as a less expensive and more easily purified alternative to the palladium-catalyzed process. ebi.ac.uk
One critical transformation leading directly to this compound involves the selective oxidation of a precursor containing a 16-hydroxymethyl group in the axial position. Using the Corey-Kim reagent, this oxidation provides the desired β-axial aldehyde, this compound, with 100% diastereoselectivity. ebi.ac.ukebi.ac.ukresearchgate.net
| Precursor Type | Key Reaction | Reagents/Conditions | Product | Reference(s) |
| Tryptophan Derivative | Asymmetric Pictet-Spengler, Dieckmann Cyclization, Cross-Coupling | Various | (+)-Vellosimine | ebi.ac.ukresearchgate.netacs.org |
| Polyneuridine-type diol | Oxidation | Corey-Kim reagent | This compound | ebi.ac.ukebi.ac.ukresearchgate.net |
| Nb-methyl sarpagan salt | Retro-Michael reaction | Potassium tert-butoxide | Macroline framework | nih.gov |
| Iodo-olefin tetracycle | Intramolecular Pd-catalyzed vinylation | Pd2(dba)3, DPEPhos, NaOt-Bu | Pentacyclic ketone (macroline/sarpagine precursor) | nih.gov |
Derivatization and Biosynthetic Transformations
This compound is not merely a synthetic target but a key intermediate that undergoes further enzymatic derivatization in nature. Its most significant transformation is its role as a substrate for the enzyme vinorine (B1233521) synthase. wikipedia.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, which is coupled with a cyclization reaction to form vinorine. wikipedia.orgontosight.ai This step is crucial as it establishes the ajmaline skeleton, marking a divergence from the sarpagine pathway. nih.gov This biotransformation highlights the strategic importance of the macroline framework of this compound as a template for constructing more complex alkaloid architectures.
The chemical relationship between this compound and its epimer, vellosimine, is also a critical aspect of its chemistry. The stereochemistry at the C-16 position dictates the subsequent synthetic and biosynthetic pathways. While this compound leads to vinorine and the ajmaline family, vellosimine can be directed towards polyneuridine (B1254981) aldehyde, another key intermediate. researchgate.net
| Substrate | Transformation | Enzyme/Reagent | Product | Reference(s) |
| This compound | Acetylation and Cyclization | Vinorine synthase, Acetyl-CoA | Vinorine | nih.govwikipedia.orgontosight.ai |
| This compound | Epimerization | Spontaneous | Vellosimine | researchgate.netresearchgate.net |
| Polyneuridine aldehyde | Enzymatic conversion | Polyneuridine aldehyde esterase | This compound | ebi.ac.ukebi.ac.uk |
Biological Activities and Mechanistic Research of 16 Epivellosimine and Its Analogues
Investigation of 16-Epivellosimine's Role as a Biogenetic Precursor to Pharmacologically Relevant Compounds
This compound is a monoterpenoid indole (B1671886) alkaloid of the macroline (B1247295) family that holds a critical position as a biogenetic intermediate in the biosynthesis of pharmacologically significant compounds. It is a labile alkaloid that serves as a key branch point in the intricate biosynthetic pathways leading to both sarpagan and ajmalan (B1240692) type alkaloids. ebi.ac.uk
The most prominent role of this compound is as a precursor in the ajmaline (B190527) biosynthetic pathway. scribd.com Ajmaline is a well-known antiarrhythmic drug, making its biosynthetic pathway a subject of significant research. Within this pathway, the enzyme polyneuridine (B1254981) aldehyde esterase (PNAE), isolated from cell suspension cultures of Rauwolfia serpentina, catalyzes the conversion of polyneuridine aldehyde into this compound. ebi.ac.ukfrontiersin.org This enzymatic step is crucial as it forms the C9-monoterpenoid unit from a C10-unit. ebi.ac.uk
Following its formation, this compound serves as the direct substrate for vinorine (B1233521) synthase, an enzyme that catalyzes the formation of the ajmalan skeleton, a core structure of ajmaline. nih.govenzyme-database.org The inherent instability of this compound is a notable characteristic; it can spontaneously and rapidly epimerize to its more stable C-16 epimer, vellosimine (B128456), which can then be channeled into the sarpagine (B1680780) biosynthetic pathway. nih.govresearchgate.net This positions this compound at a crucial metabolic fork, directing the flow of intermediates toward either the sarpagan or the medicinally important ajmalan class of alkaloids. ebi.ac.uk Its transient nature and pivotal role underscore its importance in the production of complex, pharmacologically active natural products. nih.gov
In Vitro Pharmacological Activity Studies of this compound and Structurally Related Alkaloids
Direct pharmacological studies on this compound are notably scarce in scientific literature. researchgate.net Its inherent instability and rapid epimerization to vellosimine present significant challenges for in vitro evaluation. nih.govresearchgate.net Consequently, much of the available activity data pertains to its stable epimer, vellosimine, and other structurally related sarpagine alkaloids.
Preliminary in vitro cancer cell assays have been conducted on a collection of natural sarpagine alkaloids. nih.gov In these studies, vellosimine and its derivative, Na-methylvellosimine, exhibited moderate antiproliferative activity against cancer cell lines. nih.gov While these findings provide a starting point, the specific pharmacological profile of this compound itself remains largely unexplored. researchgate.net
There is a significant lack of published research on the receptor binding profile of this compound. No specific studies detailing its interaction with neuronal, hormonal, or other cellular receptors have been reported. Similarly, while alpha-mannosidase inhibition is a known activity for some indolizidine alkaloids like swainsonine, plos.orgmedchemexpress.com there is no evidence in the available literature to suggest that this compound or its close analogues possess this activity. The molecular targets responsible for the observed biological effects of related alkaloids, such as the antiproliferative activity of vellosimine, have not yet been fully elucidated. nih.gov
The primary characterized enzymatic interaction of this compound is as a substrate, not a modulator, in the ajmaline biosynthetic pathway. It is the specific substrate for the enzyme vinorine synthase, which transforms it into vinorine, a key step in forming the ajmalan skeleton. enzyme-database.org The reaction involves the interaction of the indole nitrogen with the aldehyde group to form a new hydroxy-substituted ring, which is then acetylated by acetyl-CoA. enzyme-database.org
Beyond its role as a biosynthetic intermediate, studies on the ability of this compound to pharmacologically modulate, i.e., inhibit or activate, other enzyme systems are not available. Research on a diversified set of vellosimine analogues has been initiated to explore their biological activities, but specific enzyme inhibition data from these studies are not yet detailed. nih.gov
Research into the cellular pathway interactions of this compound has primarily focused on its role within plant secondary metabolism. In elicited plant suspension cell cultures of Bryophyllum, the accumulation of indoleterpenic alkaloids and their precursors, including this compound, was found to be up-regulated by the synergistic action of the elicitors methyl jasmonate (MJ) and salicylic (B10762653) acid (SA). unicatt.it This suggests its biosynthesis is part of a complex, hormone-regulated stress response pathway in plants. unicatt.it
From a pharmacological perspective, while data on this compound is absent, recent research on a synthetic analogue of its epimer, vellosimine, has provided insight into a specific cellular death pathway. A study identified a vellosimine derivative, compound 15ai , as a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Treatment with this compound led to significant accumulation of lipid and cytosolic reactive oxygen species (ROS) and mitochondrial swelling, which are hallmark features of ferroptosis. nih.gov This finding suggests that the sarpagine alkaloid scaffold could be a template for developing agents that interact with specific cellular death pathways.
Structure-Activity Relationship (SAR) Studies for this compound Analogues and Derivatives
Due to the limited data on this compound itself, structure-activity relationship (SAR) studies have focused on its more stable epimer, vellosimine, and its derivatives. nih.gov SAR analysis is a fundamental process in medicinal chemistry that relates the chemical structure of a molecule to its biological activity, aiming to identify the key structural features (the pharmacophore) responsible for its effects. drugdesign.orgoncodesign-services.com
A preliminary SAR study was conducted based on the moderate antiproliferative activity of vellosimine and Na-methylvellosimine. nih.gov To probe the importance of the indole nitrogen, a derivative was synthesized where the N-H group was substituted with a bulky p-toluenesulfonyl (Ts) group. This modification resulted in a complete loss of antiproliferative activity, indicating that the indole N-H group, or at least an unencumbered nitrogen atom, is crucial for the biological effect. nih.gov
Table 1: In Vitro Antiproliferative Activity of Vellosimine and a Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| Vellosimine | A549 | 22.4 ± 1.2 |
| Vellosimine | HCT116 | 38.6 ± 2.1 |
| Na-methylvellosimine | A549 | 25.1 ± 1.5 |
| Na-methylvellosimine | HCT116 | 40.2 ± 2.5 |
Data sourced from a study on sarpagine alkaloid analogues. nih.gov
The elucidation of structural features that determine biological activity is the primary goal of SAR studies. nih.gov For the sarpagine alkaloid series related to this compound, several key determinants have been inferred.
C-16 Stereochemistry and Functionality : The stereochemistry at the C-16 position, which bears an aldehyde group, is a critical structural determinant. It distinguishes this compound from vellosimine and dictates its metabolic fate. ebi.ac.uk The axial orientation of the aldehyde in this compound is essential for the subsequent cyclization by vinorine synthase to form the ajmalan skeleton. enzyme-database.orgacs.org Its propensity to epimerize to the more stable equatorial aldehyde of vellosimine highlights this position's structural and chemical sensitivity. nih.gov
Further synthesis and biological evaluation of a wider range of analogues are required to build a more comprehensive SAR model and to fully map the structural determinants for the biological effects of this class of alkaloids.
Design Principles for Enhanced Bioactivity
The development of analogues of natural products like this compound is a key strategy in medicinal chemistry to enhance therapeutic properties and overcome limitations of the parent compound. While research on the specific bioactivity of this compound itself is limited, studies on its close structural relatives, particularly other sarpagine-type alkaloids, provide valuable insights into the design principles for creating derivatives with enhanced bioactivity, such as anticancer effects. nih.gov The core strategy often involves systematic modification of the alkaloid's complex scaffold to probe structure-activity relationships (SAR).
A primary approach involves the targeted modification of the sarpagine core. For instance, a study focusing on vellosimine, a stereoisomer of this compound, led to the identification of an analogue with a tenfold improvement in anticancer activity. nih.gov This highlights the principle of scaffold diversification, where altering substitution patterns on the core structure can dramatically influence biological effect. The development of synthetic routes that allow for late-stage diversification is crucial, enabling the creation of a library of analogues from a common intermediate. acs.org
The synthesis of hybrid molecules is another established design principle. nih.gov This involves combining the structural features of two or more bioactive molecules. For example, creating hybrids of lavendustin A and hormothamnione, both of which have cytotoxic effects, resulted in analogues with improved potency against several cancer cell lines. nih.gov This suggests that a similar strategy, potentially combining the sarpagine skeleton of this compound with other known anticancer pharmacophores, could be a fruitful avenue for developing new therapeutic agents.
The table below summarizes key design principles and their potential application to the this compound scaffold, based on findings from related alkaloid research.
| Design Principle | Specific Strategy for this compound Analogues | Rationale / Expected Outcome | Supporting Evidence Context |
| Scaffold Modification | Alteration of substituents on the sarpagine core; modification of the indole nitrogen or aromatic ring. | To explore how different functional groups impact receptor binding or cellular uptake, potentially increasing potency. | SAR studies on vellosimine analogues showed a tenfold increase in anticancer activity with specific modifications. nih.gov |
| Stereochemical Control | Synthesis of different epimers or diastereomers of the core structure. | Stereochemistry is often critical for biological activity; different isomers can have vastly different potencies. | The core structure of sarpagine alkaloids features multiple chiral centers, making stereochemistry a key variable. nih.gov |
| Pharmacophore Manipulation | Chemical modification or replacement of the C16-aldehyde group. | The aldehyde is a reactive functional group that may be crucial for activity or a site for metabolic inactivation. Altering it could enhance stability and efficacy. | Oxidation of the 16-hydroxymethyl group is a key step, yielding the β-axial aldehyde with 100% diastereoselectivity, indicating its stereochemical importance. ebi.ac.ukscribd.com |
| Hybrid Molecule Synthesis | Combining the sarpagine skeleton with fragments from other known anticancer agents. | To create novel chemical entities with potentially synergistic or additive effects and improved pharmacological profiles. | Chromone-based lavendustin A analogues demonstrated that hybrid structures can possess significantly improved potency. nih.gov |
Putative Ecological Roles of this compound as a Plant Metabolite
This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species. nih.gov As a plant secondary metabolite, it is not involved in primary growth and development but is presumed to play a role in the plant's interaction with its environment, particularly in defense mechanisms. wikipedia.org Plants, being stationary organisms, produce a vast arsenal (B13267) of chemical compounds to protect themselves from a range of biotic threats, including herbivores, insects, and microbial pathogens. unn.edu.ng Alkaloids, a diverse group of nitrogen-containing compounds, are a major class of these chemical defenses. wikipedia.org
The presence of this compound in plants like Rauvolfia salicifolia and its potential biosynthesis in medicinal plants such as Dendrobium officinale strongly suggests it contributes to the plant's defensive chemistry. nih.govfrontiersin.org The ecological role of such compounds can be multifaceted. They can act as toxins or repellents to deter feeding by herbivores, from large mammals to small insects. wikipedia.orgmdpi.com The complex structure of this compound is typical of compounds that have specific molecular targets in animal physiological systems, often leading to toxic or antifeedant effects. wikipedia.org
Furthermore, secondary metabolites can function as antimicrobial or antifungal agents, protecting the plant from diseases. unn.edu.ng The production of these defensive chemicals can be constitutive (always present) or induced, meaning their synthesis is triggered or increased in response to an attack. wikipedia.orgresearchgate.net The biosynthetic pathway leading to this compound is part of the broader and highly regulated network of monoterpenoid indole alkaloid synthesis, which is known to be activated in response to stress and herbivory in many plant species. ebi.ac.ukresearchgate.net
The table below outlines the plant sources and the inferred defensive functions of this compound and related alkaloids.
| Plant Species | Compound(s) | Putative Ecological Role | Supporting Context |
| Rauvolfia salicifolia | This compound | Defense against herbivores and/or pathogens. | As a plant metabolite, its presence suggests a role in the plant's chemical defense system. nih.gov |
| Dendrobium officinale | Biosynthetic pathway may lead to this compound. | General plant defense. | The genes for the biosynthetic pathway are present, suggesting the compound is part of the plant's chemical arsenal. frontiersin.org |
| General (Alkaloid-producing plants) | Alkaloids (as a class) | Antifeedant, toxicant, repellent, antimicrobial. | Secondary metabolites like alkaloids are a primary means of defense against a wide range of biotic threats. wikipedia.orgunn.edu.ngmdpi.com |
Advanced Analytical and Spectroscopic Methodologies for 16 Epivellosimine Research
High-Resolution Mass Spectrometry (HRMS) in Structural Characterization and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of 16-epivellosimine, providing precise mass measurements that are crucial for determining its elemental composition. acs.orgacs.org This accuracy allows researchers to confidently distinguish this compound from other compounds with similar nominal masses, which is particularly important in the analysis of complex plant extracts or synthetic reaction mixtures. acs.org
In metabolite profiling studies, HRMS coupled with techniques like Liquid Chromatography (LC-HRMS) enables the identification of this compound in complex biological matrices. researchgate.net For instance, the analysis of extracts from Nardostachys jatamansi rhizomes using LC-HRMS successfully identified this compound among other alkaloids. researchgate.net Similarly, Direct Analysis in Real Time (DART) HRMS has been used to detect compounds in Voacanga africana seed extracts, demonstrating the versatility of HRMS in analyzing natural product sources. acs.org The high resolution and accuracy of this method are instrumental in building comprehensive metabolite profiles of organisms that produce this alkaloid. researchgate.netdrugdiscoverytrends.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to confirm the identity of this compound and to elucidate the structure of its metabolites. Predicted LC-MS/MS spectra for this compound are available in public databases, serving as a reference for experimental data. foodb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of this compound. libretexts.orgomicsonline.orgnih.gov Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. acs.orgnih.gov
A key diagnostic feature in the ¹H NMR spectrum of this compound is the chemical shift of the aldehydic proton at C-16. This proton appears at approximately δ 9.16 ppm, a significant upfield shift compared to the δ 9.65 ppm signal for the corresponding proton in its epimer, vellosimine (B128456). nih.gov This difference is attributed to the hindered axial orientation of the aldehyde group in this compound. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning all proton and carbon signals unambiguously. omicsonline.orgipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly vital for confirming the relative stereochemistry of the molecule by revealing through-space proximities between protons. The complete assignment of NMR data provides unequivocal proof of the structure and stereoconfiguration of this compound. acs.orgnih.gov
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (C=O) | 9.16 (s) | 200.7 |
| C-2 | - | 138.2 |
| C-3 | 3.51–3.69 (m) | 49.9 |
| C-5 | 3.51–3.69 (m) | 50.1 |
| C-6 | 2.02 (m) | 23.8 |
| C-7 | - | 110.9 |
| C-8 | 7.43 (d, J = 6 Hz) | 126.2 |
| C-9 | 7.106–7.14 (m) | 119.5 |
| C-10 | 7.106–7.14 (m) | 121.8 |
| C-11 | 7.24 (d, J = 6 Hz) | 118.0 |
| C-12 | - | 136.6 |
| C-13 | - | 104.7 |
| C-14 | 2.55–2.66 (m) | 25.1 |
| C-15 | 4.15 (d, J = 9 Hz) | 53.0 |
| C-16 | 2.75 (bs) | 55.8 |
| C-17 | 1.65 (d, J = 8.4 Hz, 3H) | 12.7 |
| C-19 | 5.30 (q) | 114.9 |
| C-20 | - | 137.3 |
| C-21 | 3.76 (dt) | 26.5 |
| N-H | 8.18 (s) | - |
Data obtained in DMSO-d₆ and CDCl₃, respectively. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection, Quantification, and Purity Assessment in Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique for the detection, quantification, and purity assessment of this compound, especially in complex mixtures such as plant extracts and reaction products. brocku.cacore.ac.uk The chromatographic separation, typically using a C18 column, allows for the isolation of this compound from other related alkaloids and matrix components before it enters the mass spectrometer for detection. researchgate.net
This technique has been successfully used to profile alkaloids in the rhizome of Nardostachys jatamansi, where this compound was identified as one of the constituents. researchgate.net The use of a gradient elution with a suitable mobile phase ensures good separation and peak shape. researchgate.net In quantitative analyses, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high sensitivity and selectivity for this compound, even at low concentrations. This is crucial for metabolic flux analysis in biosynthetic studies or for determining the yield and purity of synthetic preparations. The instability of this compound, which can epimerize to vellosimine, makes the rapid and efficient analysis by LC-MS particularly valuable. researchgate.netnih.gov
Chemoenzymatic Synthesis Analysis through Analytical Techniques
The chemoenzymatic synthesis of this compound and related alkaloids is a growing field that combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. ubc.cafrontiersin.orgworktribe.comnih.gov Analytical techniques are essential for monitoring the progress of these multi-step syntheses and for characterizing the final products. frontiersin.org
For example, in the synthesis of ajmaline (B190527) pathway intermediates, LC-MS is used to track the enzymatic conversion of substrates and the formation of products like polyneuridine (B1254981) aldehyde and this compound. nih.govubc.ca The instability of these aldehyde intermediates requires careful and often rapid analytical monitoring. researchgate.netnih.gov
Following purification, typically by high-performance liquid chromatography (HPLC), the structure and stereochemistry of the chemoenzymatically synthesized this compound are confirmed using HRMS and NMR, as described in the sections above. acs.orgubc.ca This ensures that the desired product has been obtained with the correct structure and stereochemical integrity. The oxidation of the axial hydroxymethyl group to the corresponding aldehyde to form this compound is a critical step that is carefully monitored to avoid epimerization. researchgate.net
Synthetic Biology and Metabolic Engineering for Enhanced 16 Epivellosimine Production
Engineering Microbial Platforms (e.g., Yeast, Bacteria) for Heterologous Biosynthesis
The reconstruction of complex plant biosynthetic pathways in microbes like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli offers a promising alternative to traditional plant extraction, enabling scalable and controlled production. digitellinc.comnih.gov A landmark achievement in this area has been the complete de novo biosynthesis of the antiarrhythmic alkaloid ajmaline (B190527) in baker's yeast, a pathway that obligatorily proceeds through 16-epivellosimine. nih.govresearchgate.net
To achieve this, researchers divided the pathway into functional modules. The module responsible for producing intermediates up to vomilenine (B1248388) (downstream of this compound) involved the heterologous expression of several key plant enzymes. nih.gov The biosynthetic sequence leading to this compound begins with the central MIA precursor strictosidine. nih.govnih.gov Following its deglycosylation, a series of enzymatic steps, including the action of geissoschizine synthase and sarpagan bridge enzyme (SBE), produces polyneuridine (B1254981) aldehyde. nih.govresearchgate.net This aldehyde is then converted into this compound by the enzyme polyneuridine aldehyde esterase (PNAE). nih.govresearchgate.net
Table 1: Key Enzymes for Heterologous Biosynthesis of this compound in Yeast A simplified representation of the core enzymatic steps reconstituted in S. cerevisiae to produce this compound as part of the ajmaline pathway.
| Enzyme Name | Abbreviation | Source Organism (Example) | Substrate | Product |
|---|---|---|---|---|
| Strictosidine β-Glucosidase | SGD | Rauwolfia serpentina | Strictosidine | Strictosidine Aglycone |
| Geissoschizine Synthase | GS | Rauwolfia serpentina | Strictosidine Aglycone | 19-E-Geissoschizine |
| Sarpagan Bridge Enzyme | SBE | Rauwolfia serpentina | 19-E-Geissoschizine | Polyneuridine Aldehyde |
Biotechnological Approaches to Optimizing Alkaloid Yields in Plant Cell Cultures
Plant cell and hairy root cultures are established biotechnological platforms for producing valuable secondary metabolites, including MIAs. nih.gov These systems offer advantages over whole-plant cultivation by providing a controlled environment and the potential for higher, more consistent yields. uwec.edu Various strategies have been employed to enhance the productivity of sarpagan-type alkaloids in cultures of MIA-producing plants like Catharanthus roseus and Rauwolfia serpentina.
One common approach is the optimization of the culture medium and conditions. For example, studies on C. roseus hairy roots have shown that modifying the formulation of the growth medium can significantly increase the accumulation of alkaloids like ajmalicine (B1678821). researchgate.net An alkaloid production medium (APM) based on Gamborg's B5 medium but with altered ionic strength and an extra supply of nitrogen and sucrose (B13894) was shown to boost yields. researchgate.net Similarly, in R. serpentina callus cultures, the strategic application of plant growth regulators such as naphthalene (B1677914) acetic acid (NAA) and kinetin (B1673648) was found to be crucial for inducing callus growth and enhancing the production of alkaloids like reserpine (B192253). researchgate.net
Another powerful technique is the use of elicitors, which are compounds that stimulate defense responses in plant cells, often leading to an upregulation of secondary metabolite biosynthesis. Methyl jasmonate is a well-known elicitor that has been successfully used to increase the accumulation of ajmalicine and catharanthine (B190766) in C. roseus hairy root cultures. researchgate.net Furthermore, metabolic engineering through the overexpression of key biosynthetic genes or regulatory transcription factors represents a more targeted approach. Overexpressing genes such as tryptophan decarboxylase (TDC), which channels the primary metabolite tryptophan into the MIA pathway, has been shown to lead to enhanced alkaloid production in transgenic hairy root lines of R. serpentina. nih.gov
Table 2: Strategies for Enhancing Alkaloid Production in Plant Cell Cultures
| Strategy | Example Application | Target Alkaloid(s) | Outcome |
|---|---|---|---|
| Medium Optimization | Modifying Gamborg's B5 medium for C. roseus hairy roots. researchgate.net | Ajmalicine, Catharanthine | 2- to 4-fold increase in ajmalicine accumulation. researchgate.net |
| Growth Regulators | Applying NAA and Kinetin to R. serpentina callus cultures. researchgate.net | Reserpine | Increased callus mass and reserpine content. researchgate.net |
| Elicitation | Treating C. roseus hairy roots with Methyl Jasmonate. researchgate.net | Ajmalicine, Catharanthine | Enhanced alkaloid accumulation. researchgate.net |
| Gene Overexpression | Overexpression of Tryptophan Decarboxylase (TDC) in R. serpentina hairy roots. nih.gov | Terpenoid Indole (B1671886) Alkaloids | Increased TIA production. nih.gov |
Strategies for Pathway Reconstruction and Diversification in Engineered Systems
The complete reconstruction of MIA pathways in heterologous hosts like yeast is a testament to the power of synthetic biology. nih.govnih.gov It not only provides a platform for sustainable production but also opens avenues for pathway diversification to generate novel, "new-to-nature" compounds with potentially improved bioactivities. nih.govmdpi.com
Pathway reconstruction involves assembling a large number of biosynthetic genes, often from different organisms, into a microbial chassis. semanticscholar.org The successful de novo synthesis of ajmaline in yeast required the stable integration and expression of numerous genes encoding the entire pathway from central metabolism to the final product. nih.govnih.gov This complex undertaking requires careful tuning of enzyme expression levels and managing metabolic burden on the host cell. nih.gov
Diversification strategies often leverage the concept of enzyme promiscuity, where an enzyme can accept substrates other than its native one. chemistryviews.org By feeding unnatural tryptamine (B22526) analogs to engineered yeast strains expressing MIA pathway enzymes, it is possible to produce novel halogenated or hydroxylated versions of natural alkaloids. nih.gov This approach demonstrates that the biosynthetic machinery can accommodate chemical modifications on the core indole scaffold. nih.gov Furthermore, the enzymes themselves can be engineered to alter their substrate specificity or stereoselectivity. researchgate.net For instance, sarpagan bridge enzymes (SBEs) and downstream reductases and deformylases are known to produce different stereoisomers at the C16 position, which contributes to the natural diversity of sarpagan alkaloids. nih.gov By understanding the structural basis for this selectivity, it may be possible to engineer these enzymes to produce specific isomers or novel stereochemical arrangements, further expanding the chemical space of accessible MIAs. researchgate.net
Future Research Trajectories and Conceptual Implications in Medicinal Chemistry
Unexplored Biosynthetic and Enzymatic Mechanisms
The biosynthesis of 16-epivellosimine is a critical juncture in the formation of complex indole (B1671886) alkaloids. The enzyme polyneuridine (B1254981) aldehyde esterase (PNAE), isolated from Rauwolfia serpentina cell cultures, catalyzes the conversion of polyneuridine aldehyde into the labile this compound. ebi.ac.ukebi.ac.uk This step is crucial as it marks a branch point between the pathways leading to sarpagan-type and ajmalan-type alkaloids. ebi.ac.uk
Despite the identification of PNAE, significant questions remain. The precise regulatory mechanisms governing the flux of intermediates through this branch point are not fully understood. Future research could investigate the factors that determine whether this compound is channeled towards the sarpagan pathway or undergoes the subsequent enzymatic conversion to form the ajmalan (B1240692) skeleton. For instance, vinorine (B1233521) synthase, a well-characterized enzyme, utilizes this compound and acetyl-CoA to produce vinorine, a key step toward ajmaline (B190527). genome.jpkegg.jpvdoc.pub The interplay and competitive kinetics between the enzymes that act upon this compound are fertile ground for investigation.
Furthermore, the discovery of genes related to PNAE in other plant species, such as Dendrobium officinale and Catharanthus roseus, suggests that variations of this biosynthetic step may exist in nature. universiteitleiden.nlnih.gov Transcriptome analysis of D. officinale has identified genes involved in forming the alkaloid skeleton, hinting that its production may extend to the this compound branch. nih.gov Comparative enzymology and genetic studies across different alkaloid-producing plants could reveal novel enzymatic variants with different substrate specificities or efficiencies, providing new tools for synthetic biology applications. The inherent instability of this compound, which can spontaneously epimerize to vellosimine (B128456), also presents a challenge and an area for study regarding its stabilization within the cellular environment. researchgate.netuni-konstanz.de
Novel Synthetic Approaches to Complex Sarpagine-Ajmaline Alkaloid Scaffolds
The complex, polycyclic structure of sarpagine-ajmaline alkaloids presents a significant challenge for synthetic chemists. However, this complexity also drives the development of innovative synthetic strategies. The first stereospecific total synthesis of this compound was achieved from D-(+)-tryptophan methyl ester, employing key steps such as an asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a palladium- or copper-mediated cross-coupling reaction. ebi.ac.ukebi.ac.uknih.gov A critical step in this synthesis is the diastereoselective oxidation of a 16-hydroxymethyl group with the Corey-Kim reagent to furnish the required β-axial aldehyde of this compound. ebi.ac.uknih.gov
Future synthetic endeavors are likely to focus on improving efficiency, scalability, and versatility to generate not just the natural product but also a diverse range of analogues. Novel conceptual approaches are emerging:
Convergent Strategies: Methods that build complex scaffolds by joining highly functionalized fragments in late-stage reactions are highly desirable. jst.go.jp Strategies like the [5+2] dipolar cycloaddition offer a unified approach to access the core tricycle, which can then be elaborated to either the sarpagine (B1680780) or ajmaline families. uni-konstanz.de
Advanced Cyclization Reactions: The development of novel cyclization cascades can rapidly build molecular complexity. An intramolecular aza-Prins cyclization of products from an aza-Achmatowicz rearrangement has been shown to be an efficient method for constructing the functionalized 9-azabicyclo[3.3.1]nonane core of these alkaloids. researchgate.net
Transition Metal Catalysis: Palladium-catalyzed reactions, including intramolecular Larock indole annulation and Tsuji-Trost allylation, have proven instrumental in forming key rings of the alkaloid skeleton. arabjchem.orgacs.org Exploring other transition metals and developing new catalytic cycles could lead to more direct and atom-economical routes. arabjchem.org
Ring Distortion Chemistry: A forward-thinking strategy involves using readily available indole alkaloids as starting points for significant structural reorganization. researchgate.net Applying ring cleavage, rearrangement, and fusion reactions to the sarpagine-ajmaline scaffold could generate novel molecular architectures with entirely new biological activity profiles. researchgate.net
These advanced synthetic methods are crucial not only for producing this compound itself but also for creating libraries of related compounds for medicinal chemistry screening. mdpi.comwisconsin.edu
| Synthetic Milestone | Key Reactions | Starting Material | Overall Yield | Reference(s) |
| First Stereospecific Total Synthesis | Asymmetric Pictet-Spengler, Dieckmann cyclization, Pd-mediated cross-coupling, Corey-Kim oxidation | D-(+)-tryptophan methyl ester | 27% (for intermediate (+)-vellosimine) | ebi.ac.uknih.gov |
| Synthesis of Polyneuridine Aldehyde (precursor) | Tollens' reaction, DDQ-mediated oxidative cyclization | D-(+)-tryptophan methyl ester | 14.1% | ebi.ac.uknih.gov |
Advanced In Silico Modeling for Predicting Biological Interactions and Derivatization Opportunities
While this compound is primarily known as a biosynthetic intermediate, its potential for biological activity, and that of its derivatives, can be explored and rationalized using advanced computational techniques. In silico modeling, particularly molecular docking, offers a powerful tool for predicting how these alkaloids might interact with protein targets, thereby guiding synthetic efforts toward derivatives with enhanced or novel activities.
Studies on related sarpagine-ajmaline alkaloids have demonstrated the utility of this approach. For example, docking studies have been performed to evaluate the inhibitory potential of alkaloids from Rauwolfia serpentina against targets like 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) and the insulin (B600854) receptor. nih.govpsu.edu These studies utilize software like AutoDock and Molegro Virtual Docker to predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. nih.govpsu.edubio-conferences.org
For this compound, future research trajectories include:
Target Identification: Docking this compound and a virtual library of its potential derivatives against a wide array of protein targets associated with various diseases could uncover unexpected biological activities. Research has already begun in this area, with one study identifying this compound from Nardostachys jatamansi and using molecular docking to show potential interactions with targets relevant to neurodegenerative diseases, such as acetylcholine (B1216132) esterase. researchgate.net
Derivatization Guidance: In silico models can predict how modifications to the this compound scaffold would affect binding to a specific target. By analyzing the binding pocket, researchers can identify locations where adding or modifying functional groups (e.g., on the indole ring or the ethylidene side chain) could enhance binding affinity or selectivity. This allows for a more rational, rather than purely trial-and-error, approach to designing new analogues.
Pharmacophore Modeling: By comparing the structures of several active sarpagine-ajmaline alkaloids, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for bioactivity. This compound can then be evaluated for its fit to this model, and derivatives can be designed to better match the pharmacophore, increasing the probability of discovering potent compounds.
These computational approaches serve to build a bridge between the biosynthetic and synthetic availability of this compound and its potential therapeutic applications, enabling a more focused and efficient discovery process.
Strategic Directions for Bioactivity-Guided Discovery of this compound Analogues
The ultimate goal of studying a natural product scaffold in medicinal chemistry is often the discovery of new therapeutic agents. For this compound, a strategic approach to discovering bioactive analogues can be multifaceted, leveraging its biosynthetic origins, synthetic accessibility, and the known activities of related compounds.
A primary strategic direction is bioactivity-guided synthesis . The sarpagine-ajmaline family is known for a range of biological properties, including antiarrhythmic, anticancer, and antileishmanial activities. mdpi.com This provides a strong rationale for synthesizing a library of this compound analogues and screening them in relevant biological assays. Unified synthetic strategies that allow for the creation of a diverse set of analogues with varied substitution patterns are key to enabling thorough structure-activity relationship (SAR) studies. uni-konstanz.deuni-konstanz.deresearchgate.net The identification of an analogue with an allene (B1206475) unit that showed a tenfold improvement in anticancer activity over the parent vellosimine highlights the potential of such structural optimization. researchgate.net
Another key strategy is bioactivity-guided isolation . This compound or its close derivatives have been detected in various plant species beyond the classic Rauwolfia, including Dendrobium officinale and even in wheat as part of a defense response. nih.govplos.org This suggests that a broader exploration of the plant kingdom, guided by preliminary bioassays of crude extracts, could lead to the discovery of novel, naturally occurring analogues of this compound with unique structural features and potentially valuable biological activities.
Finally, a chemo-enzymatic approach represents a cutting-edge strategy. By combining the power of synthetic chemistry with the specificity of biosynthetic enzymes, novel analogues can be created that are inaccessible by either method alone. nih.gov For example, synthetic precursors that are not found in nature could be fed to cell cultures or purified enzymes like PNAE or vinorine synthase to generate unnatural alkaloids. vdoc.pubnih.gov This approach could rapidly expand the chemical space around the this compound scaffold, increasing the chances of discovering compounds with desirable medicinal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
